molecular formula C14H14N2O3S B3913534 3-methyl-N-(3-sulfamoylphenyl)benzamide

3-methyl-N-(3-sulfamoylphenyl)benzamide

Cat. No.: B3913534
M. Wt: 290.34 g/mol
InChI Key: SQDGFPZCJAFPKX-UHFFFAOYSA-N
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Description

3-methyl-N-(3-sulfamoylphenyl)benzamide is a chemical compound of interest in scientific research. Please note that the specific properties and research data for this exact compound are not fully available in public sources. The information provided here is based on its molecular structure and closely related analogs. This compound features a benzamide core substituted with a 3-methyl group and linked to a 3-sulfamoylphenyl moiety. This structure is characteristic of sulfonamide derivatives, a class of compounds widely recognized for their significant role in medicinal chemistry and chemical biology . Sulfonamides are frequently investigated for their potential as enzyme inhibitors and their broad biological activities . Researchers exploring similar compounds, such as N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide, often characterize them using techniques like X-ray crystallography to understand their solid-state structure, hydrogen-bonding networks, and π-π interactions, which are critical for studying molecular recognition and binding properties . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-N-(3-sulfamoylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-10-4-2-5-11(8-10)14(17)16-12-6-3-7-13(9-12)20(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDGFPZCJAFPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-sulfamoylphenyl)benzamide typically involves the reaction of 3-methylbenzoic acid with 3-aminobenzenesulfonamide. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 3-methyl-N-(3-sulfamoylphenyl)benzamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-methyl-N-(3-sulfamoylphenyl)benzamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer and bacterial infections.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity and thereby exerting its biological effects. The pathways involved include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

Key structural analogs differ in substituents on the benzamide core or the sulfamoylphenyl group, which influence bioactivity and binding:

Compound Name Substituents/Modifications Key Features
3-Methyl-N-(3-sulfamoylphenyl)benzamide 3-methyl (benzamide), 3-sulfamoyl (phenyl) GK activation via H-bond with Arg63 (distance: ~3.1–3.4 Å)
4-Chloro-N-(3-sulfamoylphenyl)benzamide 4-Cl (benzamide) Structural similarity; potential for altered target specificity
4-Amino-N-(3-sulfamoylphenyl)benzamide 4-NH2 (benzamide) Enhanced solubility; possible role in kinase inhibition
2-Hydroxy-N-(3-trifluoromethylphenyl)benzamide 2-OH (benzamide), 3-CF3 (phenyl) Anti-inflammatory applications; optimized logP for membrane permeability
3-(Isobutyrylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide Isobutyryl group, ethyl linker Extended side chain for improved binding to BMPR2 kinase
Binding Interactions and Molecular Docking
  • GK Activators :
    The target compound and analogs (e.g., compound 6) form H-bonds with Arg63 (distance: 3.1–3.4 Å), with methyl groups optimizing van der Waals contacts .
  • Tubulin Binders :
    Chloro-substituted benzamides (e.g., 16d) adopt binding poses similar to colchicine, leveraging halogen interactions for enhanced affinity .

Data Tables

Table 1: Structural Comparison of Benzamide Derivatives

Compound ID Benzamide Substituent Phenyl Substituent Functional Group Modifications
Target Compound 3-methyl 3-sulfamoyl None
4-Chloro Analog 4-Cl 3-sulfamoyl Chlorine enhances electrophilicity
4-Amino Analog 4-NH2 3-sulfamoyl Amino group improves solubility
2-Hydroxy-CF3 2-OH 3-CF3 Trifluoromethyl boosts lipophilicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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